molecular formula C19H15Cl2NO3S2 B12159486 (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12159486
M. Wt: 440.4 g/mol
InChI Key: KRPHUMILPARWAW-MFOYZWKCSA-N
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Description

The compound (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases. Its efficacy and safety profiles are evaluated through preclinical and clinical studies.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Studied for various biological activities.

Uniqueness

The uniqueness of (5Z)-3-(3,4-dichlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H15Cl2NO3S2

Molecular Weight

440.4 g/mol

IUPAC Name

(5Z)-3-(3,4-dichlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO3S2/c1-3-25-15-7-4-11(8-16(15)24-2)9-17-18(23)22(19(26)27-17)12-5-6-13(20)14(21)10-12/h4-10H,3H2,1-2H3/b17-9-

InChI Key

KRPHUMILPARWAW-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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